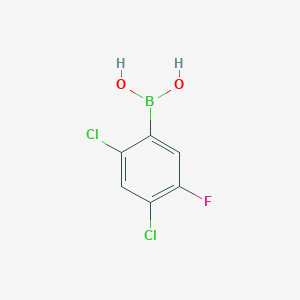

2,4-Dichloro-5-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichloro-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNJMYLBAZGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance and Applications

2,4-Dichloro-5-fluorophenylboronic acid is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts specific electronic and steric properties to the parent molecule. This allows for the targeted synthesis of complex organic molecules with enhanced biological activity and material properties.[3] The presence of multiple halogen atoms also offers opportunities for sequential cross-coupling reactions, enabling the construction of diverse molecular architectures.[4]

Retrosynthetic Analysis and Chosen Synthetic Pathway

A retrosynthetic analysis of this compound suggests two primary disconnection approaches: a Grignard-based route and a lithiation-borylation pathway.

Caption: Retrosynthetic analysis of this compound.

While both pathways are viable, the lithiation-borylation of 1,2,4-trichloro-5-fluorobenzene presents a more direct and potentially higher-yielding approach, avoiding the preparation of a specific aryl bromide precursor.[5] This guide will focus on the lithiation-borylation strategy. The regioselectivity of the lithiation is directed by the fluorine and chlorine substituents, with deprotonation anticipated at the C1 position due to the combined activating effects of the adjacent halogens.[6]

Detailed Synthetic Protocol: Lithiation-Borylation

This protocol is designed as a self-validating system, with in-process checks and justifications for each step.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2,4-Trichloro-5-fluorobenzene | ≥98% | Commercially Available | Starting material. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from sodium/benzophenone. |

| Trimethyl borate | ≥99% | Commercially Available | Distill before use. |

| Hydrochloric acid (HCl) | 37% (concentrated) | Reagent Grade | |

| Diethyl ether | Anhydrous | Reagent Grade | |

| Hexanes | Reagent Grade | For recrystallization. | |

| Magnesium sulfate (MgSO₄) | Anhydrous | Reagent Grade |

3.2. Experimental Workflow

Caption: Experimental workflow for lithiation-borylation.

3.3. Step-by-Step Methodology

-

Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Setup: To the flask, add 1,2,4-trichloro-5-fluorobenzene (1.0 eq) and anhydrous THF. Stir until the starting material is fully dissolved.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is critical and is favored at this low temperature to prevent side reactions.[5]

-

Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. The reaction is highly exothermic.

-

Quenching and Hydrolysis: After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.[7]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a mixture of hexanes and diethyl ether.[8] It is important to note that arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[9][10]

Characterization and Quality Control

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns consistent with the substitution. The B(OH)₂ protons will appear as a broad singlet. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons, with the carbon attached to boron showing a characteristic chemical shift. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₆H₄BCl₂FO₂. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling Considerations

-

n-Butyllithium: Pyrophoric and highly reactive with water and air. Must be handled under a strict inert atmosphere.

-

Trimethyl borate: Flammable and an irritant.

-

Anhydrous Solvents: Require careful handling to maintain their anhydrous nature.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete lithiation or borylation. | Ensure anhydrous conditions. Check the titer of the n-BuLi solution. Use freshly distilled trimethyl borate. |

| Premature quenching of the organolithium. | Maintain a strict inert atmosphere and low temperature during addition. | |

| Impure Product | Incomplete hydrolysis of the boronate ester. | Increase the stirring time during the acidic workup. |

| Formation of boroxine. | Minimize exposure to high temperatures and prolonged storage. Store under inert atmosphere. | |

| Difficulty in Purification | Product is an oil or difficult to crystallize. | Attempt co-distillation with a non-polar solvent to remove impurities before recrystallization. Consider conversion to the pinacol boronate ester for easier purification.[11] |

Conclusion

The lithiation-borylation of 1,2,4-trichloro-5-fluorobenzene provides a robust and efficient route to this compound. Careful control of reaction parameters, particularly temperature and atmospheric conditions, is paramount to achieving high yields and purity. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])

-

(PDF) 2,4-Difluorophenylboronic acid - ResearchGate. (URL: [Link])

-

Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds | Request PDF - ResearchGate. (URL: [Link])

-

Lithiation- Borylation in Synthesis. (URL: [Link])

-

Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])

-

Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - Arkivoc. (URL: [Link])

-

Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... - ResearchGate. (URL: [Link])

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. (URL: [Link])

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.[25–27] - ResearchGate. (URL: [Link])

-

Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. (URL: [Link])

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. (URL: [Link])

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. (URL: [Link])

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluorophenylboronic acid

Introduction

2,4-Dichloro-5-fluorophenylboronic acid is a halogenated phenylboronic acid that holds significant potential as a versatile building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, imparts distinct electronic and steric properties that can be strategically exploited in the design of novel molecules with tailored functionalities. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in chemical synthesis. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 1417914-09-0 | [1] |

| Molecular Formula | C₆H₄BCl₂FO₂ | [1] |

| Molecular Weight | 208.81 g/mol | [1] |

| Boiling Point | 336.8±52.0 °C (Predicted) | [1] |

| Density | 1.55±0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.02±0.58 (Predicted) | [2] |

Structural and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture of its molecular framework.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the surrounding chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the phenyl ring. The carbon atom attached to the boron will have a characteristic chemical shift, and the other carbon signals will be influenced by the halogen substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is a sensitive probe of the electronic environment of the fluorine atom.[3]

-

¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a tri-coordinate boronic acid. The chemical shift will be in the typical range for arylboronic acids.[4][5]

Synthesis and Handling

The synthesis of this compound typically involves the conversion of a corresponding aryl halide. A plausible synthetic route starts from 2,4-dichloro-5-fluoroaniline, which can be converted to the corresponding aryl bromide or iodide, followed by a lithiation-borylation sequence.

Illustrative Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Lithiation-Borylation

This generalized protocol outlines the key steps for the conversion of an aryl bromide to a boronic acid.[6]

-

Aryl Bromide Preparation: The starting material, 1-bromo-2,4-dichloro-5-fluorobenzene, can be synthesized from 2,4-dichloro-5-fluoroaniline via a Sandmeyer reaction.

-

Lithiation: In an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl bromide in a dry, aprotic solvent such as tetrahydrofuran (THF) and cool to -78 °C. Add a solution of n-butyllithium (n-BuLi) dropwise. The lithium-halogen exchange results in the formation of an aryllithium intermediate.

-

Borylation: To the aryllithium solution, add triisopropyl borate (B(OiPr)₃) dropwise at -78 °C. The aryllithium attacks the boron atom to form a boronate ester intermediate.

-

Hydrolysis: After the reaction is complete, quench the reaction mixture with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester and yield the desired this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Stability and Storage

Boronic acids are generally stable compounds but can be susceptible to dehydration to form boroxines (cyclic trimers).[2] It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound.[7]

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The crude product can then be purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its unique physicochemical properties, stemming from its specific halogenation pattern, offer chemists a powerful tool for molecular design. A thorough understanding of its synthesis, handling, and reactivity, particularly in Suzuki-Miyaura coupling reactions, is key to unlocking its full potential in innovative chemical research.

References

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates | Request PDF. (2025, October 26). ResearchGate. Retrieved from [Link]

-

A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved from [Link]

-

Preparation of primary arylamines from aryl halides and arylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved from [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010, November 24). PMC - PubMed Central. Retrieved from [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved from [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024, September 10). RSC Medicinal Chemistry. Retrieved from [Link]

- Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. (n.d.). Google Patents.

-

Experimental and Predicted 11 B NMR Chemical Shifts (in ppm) for Selected Boron−Hydrogen Compounds a δ pred. (n.d.). ResearchGate. Retrieved from [Link]

- The 2,4 dichloro fluorobenzene synthesis technique. (n.d.). Google Patents.

-

19Flourine NMR. (n.d.). Retrieved from [Link]

- Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. (n.d.). Google Patents.

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020, August 11). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

3,5-Dichloro-4-fluorophenylboronic Acid|CAS 1646614-31-4. (n.d.). Retrieved from [Link]

-

4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. (n.d.). Retrieved from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry. Retrieved from [Link]

-

Determination of p K a values of fluorocompounds in water using 19 F NMR. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. rsc.org [rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Chloro-4-fluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

A Note on the Target Compound: Initial searches for a definitive CAS number for 2,4-dichloro-5-fluorophenylboronic acid were inconclusive across major chemical databases and supplier catalogs. This suggests that this specific isomer is not a commonly available or well-documented reagent. To provide a technically sound and actionable guide, this document will focus on a closely related and commercially available compound: 2-Chloro-4-fluorophenylboronic acid (CAS No. 313545-72-1) . This compound serves as an excellent and representative example of a di-substituted halophenylboronic acid, offering valuable insights into the synthesis, handling, and application of this important class of reagents in modern organic chemistry.

Introduction and Strategic Importance

2-Chloro-4-fluorophenylboronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions. Its significance in contemporary drug discovery and materials science is rooted in the unique electronic properties conferred by its substituents. The strategic placement of a chloro and a fluoro group on the phenyl ring allows for nuanced modulation of a target molecule's steric and electronic profile, which can profoundly influence its biological activity and material properties.

As a Senior Application Scientist, my experience has shown that the judicious use of such halogenated building blocks is a key strategy for lead optimization in medicinal chemistry. The chloro group can serve as a metabolic blocking site or a point for further functionalization, while the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. This guide will provide a comprehensive overview of 2-chloro-4-fluorophenylboronic acid, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use. The key data for 2-chloro-4-fluorophenylboronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 313545-72-1 | [1][2][3][4] |

| Molecular Formula | C₆H₅BClFO₂ | [1][2][3][4] |

| Molecular Weight | 174.36 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 220-223 °C | [3][5] |

| Purity | ≥96.0% (HPLC) | [6] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Room temperature, in a dark, dry, and sealed container | [4] |

Synthesis and Mechanistic Rationale

While 2-chloro-4-fluorophenylboronic acid is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The most common laboratory-scale synthesis of arylboronic acids involves the reaction of an organometallic species with a trialkyl borate ester, followed by acidic hydrolysis.

A plausible synthetic route for 2-chloro-4-fluorophenylboronic acid begins with the formation of a Grignard or organolithium reagent from a corresponding dihalo-benzene precursor. The choice of starting material is critical; in this case, 1-bromo-2-chloro-4-fluorobenzene would be an ideal precursor due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the formation of the organometallic intermediate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-chloro-4-fluorophenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

2-Chloro-4-fluorophenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2-chloro-4-fluorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (5 mL) and a degassed aqueous solution of potassium carbonate (2.0 M, 1 mL).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

2-Chloro-4-fluorophenylboronic acid is a valuable building block for the synthesis of molecules with diverse biological activities and material properties. [1]

-

Pharmaceutical Development: This reagent is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for oncology. The 2-chloro-4-fluorophenyl moiety can be found in a number of patented compounds targeting various kinases involved in cell signaling pathways.

-

Materials Science: The incorporation of this building block into organic polymers and nanomaterials can enhance properties such as thermal stability, conductivity, and liquid crystalline behavior.

-

Agricultural Chemistry: It plays a role in the synthesis of modern pesticides and herbicides, where the specific halogenation pattern can improve efficacy and selectivity. [1]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-chloro-4-fluorophenylboronic acid.

-

Hazards: The compound is an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation. [7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Do not get in eyes, on skin, or on clothing. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]

Conclusion

2-Chloro-4-fluorophenylboronic acid is a powerful and versatile reagent for synthetic chemists. Its utility in the Suzuki-Miyaura cross-coupling reaction, combined with the unique electronic properties imparted by its halogen substituents, makes it an invaluable tool in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its successful application in research and development.

References

-

Frontier Specialty Chemicals. (n.d.). 2-Chloro-4-fluorophenylboronic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-4-fluorophenylboronic acid, CAS [[313545-72-1]] | BIOZOL [biozol.de]

- 3. 2-CHLORO-4-FLUOROPHENYLBORONIC ACID CAS#: 313545-72-1 [m.chemicalbook.com]

- 4. 313545-72-1|2-Chloro-4-fluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 2-chloro-4-fluorophenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-chloro-4-fluorophenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

A Technical Guide to the Molecular Structure and Utility of 2,4-Dichloro-5-fluorophenylboronic Acid

Introduction: Within the landscape of modern organic synthesis and medicinal chemistry, boronic acids stand out as exceptionally versatile building blocks.[1][2][3] These organoboron compounds, characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂), function as stable, yet reactive, intermediates for constructing complex molecular architectures.[1][4] Their low toxicity and the ease with which they undergo pivotal reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, have cemented their role in drug discovery and materials science.[2][5][6]

This guide provides an in-depth examination of a specific, highly functionalized member of this class: 2,4-dichloro-5-fluorophenylboronic acid . We will dissect its molecular structure, from its fundamental geometry to its solid-state behavior, and connect these structural attributes to its physicochemical properties, reactivity, and applications for researchers and drug development professionals.

Part 1: Core Molecular Structure Analysis

The reactivity and utility of this compound are direct consequences of its distinct molecular architecture. This architecture can be deconstructed into two key components: the substituted aromatic ring and the boronic acid functional group.

The Boronic Acid Moiety: A Lewis Acidic Center

Structurally, boronic acids are trivalent compounds featuring a central boron atom bonded to one organic substituent and two hydroxyl groups.[4] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with the substituents oriented approximately 120° apart. This configuration leaves a vacant, low-energy p-orbital perpendicular to the molecular plane, making the boron atom electron-deficient and conferring significant Lewis acidic character upon the molecule.[1][4] This electrophilicity is fundamental to its role in transmetalation steps within catalytic cycles.

Caption: Trigonal planar geometry of the boronic acid group.

The Substituted Phenyl Ring

The phenyl ring is decorated with three halogen atoms at specific positions, which dictates the molecule's steric and electronic profile:

-

Chlorine atoms at C2 and C4: These electron-withdrawing groups influence the reactivity of the aromatic ring and the boronic acid. Their size also introduces steric hindrance around the C-B bond.

-

Fluorine atom at C5: As the most electronegative element, fluorine significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability when incorporated into larger molecules—a highly desirable feature in drug design.[7]

Caption: 2D structure of this compound.

Solid-State Structure: Dimers and Boroxines

In the solid state, arylboronic acids rarely exist as discrete monomers. Instead, they exhibit a strong tendency to form hydrogen-bonded dimers.[4][8] Two molecules associate through a pair of intermolecular O-H···O hydrogen bonds between their boronic acid groups, creating a stable, eight-membered ring system.[4]

Furthermore, upon heating or under dehydrating conditions, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine.[1][9] It is crucial for researchers to recognize that commercial samples of arylboronic acids often contain varying amounts of their corresponding boroxine anhydride, which can impact reaction stoichiometry and efficiency.[10][11] Recrystallization from water can often hydrolyze the boroxine back to the desired boronic acid.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insight: The choice of base (e.g., CsF, K₂CO₃, Na₂CO₃) and solvent is critical and must be optimized for the specific substrates. For electron-deficient or sterically hindered boronic acids like the topic molecule, stronger bases or specialized ligands may be required to facilitate efficient transmetalation. [12]

Role in Drug Discovery and Development

The incorporation of halogen atoms, particularly fluorine, is a cornerstone strategy in medicinal chemistry. [13]Fluorine can enhance metabolic stability, increase binding affinity, and modulate pKa and lipophilicity. [7]Similarly, chlorine atoms can occupy specific pockets in protein active sites and improve compound properties. Therefore, this compound serves as a high-value building block for:

-

Lead Optimization: Rapidly synthesizing analogues of a lead compound to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery: Introducing a structurally complex and functionally important fragment into a growing molecule.

-

Materials Science: Creating fluorinated biaryl compounds for applications in organic light-emitting diodes (OLEDs) and liquid crystals. [7][11]

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating through rigorous adherence to safety standards.

Hazard Identification

Based on safety data for analogous phenylboronic acids, this compound should be handled as a hazardous chemical.

-

Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. [14][15][16][17]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [14][15]

Recommended Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust. [14]Ensure an eyewash station and safety shower are readily accessible. [14]2. Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (inspect before use), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat. [14]3. Procedure: Avoid dust formation during weighing and transfer. [14]Use only non-sparking tools. Wash hands thoroughly after handling. 4. Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [14]Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation to boric acid and preserve reactivity. [14]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered tool for molecular construction. Its structure, defined by a Lewis acidic boronic acid group and a strategically halogenated phenyl ring, provides a direct pathway to introduce a valuable chemical motif into new molecular entities. A thorough understanding of its planar geometry, solid-state dimerization, and electronic profile is essential for leveraging its full potential in Suzuki-Miyaura coupling and other synthetic transformations. For researchers in drug discovery and materials science, this compound represents a key intermediate for developing next-generation therapeutics and functional materials.

References

- ChemScene. 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid.

- ResearchGate. Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.

- Fisher Scientific. SAFETY DATA SHEET - 4-Amino-3-fluorophenylboronic acid hydrochloride. (2011).

- Sigma-Aldrich. SAFETY DATA SHEET - Phenylboronic acid. (2025).

- Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- Fisher Scientific. SAFETY DATA SHEET - 4-Cyano-2-fluorophenylboronic acid.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).

- Fisher Scientific. SAFETY DATA SHEET - 2-Fluorophenylboronic acid.

- PubMed. Properties of a model aryl boronic acid and its boroxine. (2012).

- ChemicalBook. This compound | 1417914-09-0.

- NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

- Wikipedia. Boronic acid.

- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005).

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)phenylboronic acid. (2025).

- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010).

- The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.

- Organic Syntheses Procedure. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: (S)-N-tert-Butanesulfinyl-N-(4-chlorobenzhydryl)amine.

- PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PMC - PubMed Central. Phenylboronic acid in targeted cancer therapy and diagnosis.

- FUJIFILM Wako. 2-Chloro-4-fluorophenylboronic Acid.

- Sigma-Aldrich. 2,4-Difluorophenylboronic acid ≥ 95%.

- PubChem. 2-Fluorophenylboronic acid.

- Sigma-Aldrich. 2-Chloro-4-fluorophenylboronic acid AldrichCPR.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2,4-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectroscopy of 2,4-Dichloro-5-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-dichloro-5-fluorophenylboronic acid. In the absence of directly published experimental spectra for this specific compound, this guide synthesizes data from structurally analogous compounds and fundamental NMR principles to offer a robust prediction and interpretation of its ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. This document serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering insights into the characterization of this and similar polysubstituted phenylboronic acids.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of various substituents onto the phenyl ring, such as halogens, dramatically modulates the electronic properties, reactivity, and potential biological activity of these compounds. This compound, with its distinct substitution pattern, presents a unique electronic environment that is reflected in its NMR spectra. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

The Challenge of Boronic Acid NMR

A notable characteristic of boronic acids is their propensity to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium can lead to complex or broad NMR spectra, complicating interpretation.[1] The choice of NMR solvent is therefore a critical experimental parameter. Protic solvents, such as methanol-d₄ or D₂O, can effectively break up the boroxine trimer, leading to sharper and more easily interpretable spectra of the monomeric boronic acid.[1]

Predicted NMR Spectral Data

The following sections provide a detailed prediction of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this compound. These predictions are based on established substituent effects on chemical shifts and coupling constants observed in related halogenated phenylboronic acids.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | Doublet | ~2-3 Hz (⁴JHF) |

| H-6 | 7.4 - 7.7 | Doublet | ~6-8 Hz (³JHF) |

Rationale:

-

H-3: This proton is situated between a chlorine atom and the boronic acid group. The electron-withdrawing nature of these groups will deshield H-3, shifting its resonance downfield. It is expected to appear as a doublet due to coupling with the fluorine atom at the para position (⁴JHF).

-

H-6: This proton is positioned between a chlorine and a fluorine atom. The strong electron-withdrawing effects of these halogens will also cause a downfield shift, though likely to a lesser extent than H-3. It will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbon attached to the boron (C-1) may be difficult to observe due to quadrupolar relaxation of the boron nucleus.[2]

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 130 - 135 | Doublet (or broad) | |

| C-2 | 135 - 140 | Doublet | ~15-25 Hz (²JCF) |

| C-3 | 130 - 135 | Doublet | ~3-5 Hz (³JCF) |

| C-4 | 138 - 143 | Doublet | ~15-25 Hz (²JCF) |

| C-5 | 158 - 163 | Doublet | >240 Hz (¹JCF) |

| C-6 | 118 - 123 | Doublet | ~20-30 Hz (²JCF) |

Rationale:

-

C-5: The carbon directly bonded to the highly electronegative fluorine atom will experience a strong deshielding effect, resulting in the most downfield chemical shift. It will exhibit a large one-bond C-F coupling constant (¹JCF).[3]

-

C-2, C-4, C-6: The carbons ortho and para to the fluorine atom will show significant two-bond C-F coupling (²JCF). The carbons attached to chlorine (C-2 and C-4) will be shifted downfield.

-

C-3: The carbon meta to the fluorine will display a smaller three-bond C-F coupling (³JCF).

-

C-1: The ipso-carbon attached to the boronic acid group often shows a broader signal and its chemical shift is influenced by both the boron and the ortho-chloro substituent.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -110 to -125 | Doublet of Doublets | ³JFH ≈ 6-8 Hz, ⁴JFH ≈ 2-3 Hz |

Rationale:

The chemical shift of the fluorine is influenced by the electronic environment of the aromatic ring.[4][5] The signal will be split into a doublet of doublets due to coupling with the two aromatic protons, H-6 (³JFH) and H-3 (⁴JFH).[1]

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is anticipated to exhibit a single, relatively broad signal.

| Nucleus | Predicted Chemical Shift (ppm) |

| B-1 | +28 to +33 |

Rationale:

The chemical shift for the trigonal planar (sp²) boron in arylboronic acids typically falls in the range of +28 to +33 ppm relative to BF₃·OEt₂.[6][7] The presence of electron-withdrawing groups on the aromatic ring can influence the Lewis acidity of the boron and slightly shift this value. Due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), the signal is often broad.[8]

Experimental Protocols

Sample Preparation for NMR Analysis

Objective: To prepare a sample of this compound for NMR analysis that favors the monomeric form over the boroxine trimer.

Methodology:

-

Solvent Selection: Choose a deuterated protic solvent such as methanol-d₄ (CD₃OD) or deuterated water (D₂O). Methanol-d₄ is often preferred for its ability to solubilize a wide range of organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Sonication (Optional): If the compound is not readily soluble, sonicate the sample for a few minutes to aid dissolution.

-

Filtration (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition Workflow

The following diagram outlines a typical workflow for acquiring a comprehensive set of NMR data for this compound.

Caption: Workflow for NMR data acquisition and analysis.

Structure-Spectrum Correlation

The following diagram illustrates the key correlations between the structure of this compound and its predicted NMR spectral features.

Caption: Correlation of molecular structure with key NMR signals.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectral characteristics of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a detailed interpretation of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. The provided protocols for sample preparation and data acquisition are designed to yield high-quality data, facilitating accurate structural confirmation and purity assessment. This guide serves as a foundational resource for scientists working with this and structurally related organoboron compounds.

References

-

Madura, I. D., Czerwińska, K., & Sołdańska, D. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5912–5922. [Link]

-

Chapin, B. M., Metola, P., Lynch, V. M., Stanton, J. F., James, T. D., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15006–15014. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Ociepa, M., et al. (2019). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 57(11), 896-903. [Link]

-

Sumerlin, B. S., et al. (2005). ¹¹B NMR Spectroscopy as a Tool to Determine the pKa of Arylboronic Acids. Journal of the American Chemical Society, 127(49), 17430–17431. [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

Cole, T. E. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

-

Signal-to-Noise. (n.d.). ¹⁹F NMR. Retrieved from [Link]

-

University of Ottawa. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

-

da Silva, R. S., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(10), 698-702. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

Zhang, Q., et al. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. Journal of Chromatography A, 1305, 163-170. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. Boron NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Stability and Storage of 2,4-Dichloro-5-fluorophenylboronic Acid

Introduction: The Critical Role of 2,4-Dichloro-5-fluorophenylboronic Acid in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring electron-withdrawing chlorine and fluorine atoms, imparts distinct electronic properties that are highly sought after in the synthesis of novel therapeutic agents. This versatile reagent is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge carbon-carbon bonds with high efficiency and selectivity. The resulting complex aryl structures are often key pharmacophores in a wide array of drug candidates targeting various diseases.

The integrity and purity of this compound are paramount to the success and reproducibility of these synthetic endeavors. The inherent lability of the carbon-boron bond, however, presents significant challenges related to the stability and storage of this compound. Degradation not only depletes the active reagent, leading to diminished reaction yields and inconsistent results, but can also introduce impurities that complicate purification and may possess undesirable toxicological profiles.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stability profile of this compound. We will explore the primary degradation pathways, delineate optimal storage and handling protocols, and provide detailed methodologies for assessing its stability, ensuring the reliability and success of your research and development efforts.

I. The Chemical Stability Profile of this compound: A Mechanistic Perspective

The stability of this compound is intrinsically linked to the chemical reactivity of the boronic acid functional group. Several environmental factors can trigger degradation, leading to a loss of potency and the formation of unwanted byproducts. Understanding these degradation pathways is the first line of defense in preserving the integrity of this critical reagent.

Protodeboronation: The Primary Degradation Pathway

The most prevalent degradation route for arylboronic acids, including this compound, is protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting the boronic acid to the corresponding arene (1,3-dichloro-4-fluorobenzene) and boric acid.[1]

This process is often catalyzed by the presence of aqueous media and can be influenced by pH. Both acidic and basic conditions can accelerate the rate of protodeboronation. For highly electron-deficient arenes, such as the one in our subject compound, protodeboronation can even proceed via a transient aryl anionoid pathway.[1] The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the phenyl ring can make the boronic acid more susceptible to this degradation pathway.

Oxidation: A Common Pitfall

Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to the corresponding phenol. This process can be initiated by atmospheric oxygen, and is a significant concern for the long-term storage of these compounds. The oxidative degradation of boronic acids can be particularly problematic in biological applications where their stability can be comparable to that of thiols.

Formation of Boroxines (Anhydrides)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. While this is often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry in reactions where precise molar equivalents are crucial.

II. Optimal Storage and Handling Protocols: A Proactive Approach to Preservation

To mitigate the degradation of this compound, a stringent set of storage and handling protocols must be implemented. The following recommendations are designed to maximize the shelf-life and preserve the purity of this valuable reagent.

Recommended Storage Conditions

Proper storage is the cornerstone of maintaining the stability of this compound. The following table summarizes the key parameters for optimal storage.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |

| Atmosphere | Inert gas (Argon or Nitrogen)[3] | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Moisture | Tightly sealed container in a dry environment[3][4] | Minimizes hydrolytic degradation pathways, primarily protodeboronation. |

| Light | Amber vial or stored in the dark | Protects the compound from potential photolytic degradation. |

Prudent Handling Practices

Beyond storage, the manner in which this compound is handled in the laboratory has a significant impact on its stability.

-

Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Use of Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

-

Minimize Time in Solution: Prepare solutions of the boronic acid immediately before use. Prolonged storage in solution, especially in protic solvents, can lead to significant degradation.

-

Avoid Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.[3][5]

III. Experimental Protocols for Stability Assessment: A Framework for Self-Validation

A robust stability testing program is essential to ensure the quality and reliability of this compound. The following protocols provide a framework for conducting forced degradation studies and long-term stability monitoring.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6] This information is invaluable for developing stability-indicating analytical methods.

Caption: Workflow for forced degradation studies.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

-

Basic: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

-

Neutral: To 1 mL of the stock solution, add 1 mL of purified water.

-

-

Incubation: Incubate the solutions at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the samples with the mobile phase and analyze immediately by HPLC-UV.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound. These studies should follow the principles outlined in the ICH Q1A(R2) guidelines.[7]

-

Batch Selection: Use at least three different batches of this compound.

-

Packaging: Store the samples in containers that simulate the proposed packaging for storage and distribution (e.g., amber glass vials with inert gas overlay).

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.[5]

-

-

Testing Frequency:

-

Analytical Tests: At each time point, test the samples for appearance, purity (by HPLC), and identification.

Analytical Methodologies for Stability Assessment

The use of a validated, stability-indicating analytical method is crucial for accurately assessing the stability of this compound.

A reverse-phase HPLC method with UV detection is a powerful tool for separating and quantifying the parent compound from its potential degradation products.

Illustrative HPLC-UV Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

¹¹B NMR is a highly specific technique for monitoring the integrity of the boronic acid group. The chemical shift of the boron atom is sensitive to its chemical environment, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate species that may form upon degradation or interaction with diols.[8][9]

¹¹B NMR Protocol for Purity Assessment:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Reference: A sealed capillary containing a reference standard (e.g., BF₃·OEt₂) can be used.

-

Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The presence of a single sharp peak in the expected region for trigonal boron confirms the purity of the boronic acid. The appearance of additional peaks may indicate the presence of boroxines or other boron-containing impurities.

IV. Logical Relationships in Stability and Storage

The interplay between the chemical properties of this compound and its storage environment dictates its long-term stability. The following diagram illustrates these critical relationships.

Caption: Interplay of factors affecting stability.

V. Conclusion: Ensuring Success Through Vigilance

The chemical integrity of this compound is a critical determinant of success in synthetic chemistry and drug discovery. By understanding its inherent stability challenges and implementing rigorous storage and handling protocols, researchers can ensure the reliability and reproducibility of their results. A proactive approach to stability, including routine analytical testing, will ultimately lead to more efficient and successful drug development programs. This guide provides the foundational knowledge and practical tools necessary to maintain the quality of this essential chemical building block.

References

-

García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]

-

ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Spencer, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

-

European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15857-15865. [Link]

-

Gemicibasi, D., Reese, M., & Anslyn, E. V. (2021). In situ monitoring of dynamic covalent macromolecular boronate esters using fluoride coordination and 11B NMR spectroscopy. Molecules, 26(11), 3169. [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138.

- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

-

Aaron Chemicals LLC. (2024). Safety Data Sheet: 2,3-Dichloro-6-fluorophenylboronic acid. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. qlaboratories.com [qlaboratories.com]

- 3. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotech-asia.org [biotech-asia.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Application of 2,4-Dichloro-5-fluorophenylboronic Acid

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and intrinsic chemical properties of 2,4-Dichloro-5-fluorophenylboronic acid. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity. While specific safety data for this exact molecule is not extensively published, the guidance herein is expertly extrapolated from authoritative data on structurally analogous arylboronic acids.

Section 1: Hazard Identification and GHS Classification

This compound, like many of its class, is a reactive chemical that requires careful handling. Arylboronic acids are known irritants and can be harmful if improperly managed.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.[2] Based on data from closely related fluorinated and chlorinated phenylboronic acids, the anticipated GHS classification is summarized below.[3][4][5]

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[3][4] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][6][7] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3][4][6] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][4][8] |

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The causality behind each PPE choice is to create a complete barrier against the primary exposure routes: inhalation of the powder, skin contact, and eye contact.[9]

| PPE Category | Specification | Rationale and Best Practices |

| Engineering Controls | Chemical Fume Hood | All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles and contain any potential spills.[10] Ensure the sash is at the lowest practical height. |

| Eye & Face Protection | ANSI Z87.1-compliant safety goggles | Protects eyes from dust particles and accidental splashes. A face shield should be worn over safety goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[3][10] |

| Hand Protection | Chemically resistant nitrile gloves (minimum 5 mil thickness) | Prevents direct skin contact. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended procedures. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately.[11][12] |

| Body Protection | Flame-resistant laboratory coat, fully buttoned | Protects skin and personal clothing from accidental spills. Long pants and closed-toe, chemically resistant shoes are mandatory.[9][12] |

| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when working with the powder outside of a fume hood (e.g., during spill cleanup) or if ventilation is inadequate. This prevents inhalation of irritating dust particles.[8][10] |

Section 3: Step-by-Step Safe Handling Protocol

Adherence to a strict, logical workflow is crucial for safety. The following protocol outlines the key steps for handling the solid compound.

-

Preparation and Pre-Handling Check :

-

Verify that a chemical fume hood is certified and functioning correctly.

-

Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[13]

-

Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

-

Decontaminate the work surface within the fume hood.

-

-

Donning PPE :

-

Put on all required PPE as detailed in the table above before approaching the chemical storage area.

-

-

Chemical Retrieval and Weighing :

-

Transport the sealed container of this compound in a secondary, non-breakable container.

-

Inside the fume hood, carefully open the container. Avoid generating dust.

-

Use a dedicated spatula to weigh the desired amount of the compound onto a weigh boat or directly into the reaction vessel.

-

Minimize the time the primary container is open. Seal it tightly immediately after use.

-

-

Reaction Setup and Execution :

-

Add the weighed compound to the reaction vessel.

-

If dissolving, add the solvent slowly to prevent splashing.

-

Once the compound is in solution or the reaction is assembled, proceed with the experiment as planned.

-

-

Post-Handling and Decontamination :

-

Clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

-

Wipe down the work surface in the fume hood with an appropriate solvent and then soapy water.

-

Properly dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated hazardous waste container.[3]

-

-

Doffing PPE :

-

Remove PPE in the reverse order it was put on, taking care not to cross-contaminate. Wash hands and forearms thoroughly with soap and water after PPE removal.[11]

-

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of solid arylboronic acids.

Section 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is critical. Personnel must be familiar with these procedures before beginning work.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][14] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[14][15] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Never give anything by mouth to an unconscious person.[3] Call a poison control center or seek immediate medical attention.[16] |

Spill Response Decision Tree

Caption: A decision tree for responding to a chemical spill.

Section 5: Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. Boronic acids are known to undergo decomposition through several pathways.[17]

-

Dehydration: Boronic acids can lose water to form cyclic trimeric anhydrides known as boroxines. This process is reversible upon the addition of water.

-

Oxidation: Arylboronic acids can be susceptible to oxidation.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, which can be accelerated by acidic or basic conditions.[1]

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[3][11]

-

Atmosphere: To minimize dehydration and oxidation, store under an inert atmosphere such as argon or nitrogen, especially for long-term storage.[13]

-

Container: Keep the container tightly sealed to prevent moisture ingress.[11]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13][18][19]

Section 6: Disposal Considerations

All waste containing this compound, including contaminated materials and surplus chemical, must be treated as hazardous waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Method: Disposal must be handled by a licensed waste disposal company.[3] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with all local, regional, and national regulations.[18]

References

-

First Aid for Boric Acid Poisoning. DoveMed. [Link]

-

Boric Acid Safety Data Sheet. AWS. [Link]

-

Boric Acid Safety & Hazards. Lab Alley. [Link]

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

-

SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. [Link]

-

Safety Data Sheet - 2,3-Dichloro-6-fluorophenylboronic acid. Aaron Chemicals. [Link]

-

Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]

-

4-Fluorophenylboronic acid GHS Classification. PubChem. [Link]

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. [Link]

-

GHS Classification Summary (Rev.9, 2021). PubChem. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

Sources

- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 2. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. fishersci.com [fishersci.com]

- 14. laballey.com [laballey.com]

- 15. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 16. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,4-Dichloro-5-fluorophenylboronic Acid: Commercial Availability, Synthesis, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals